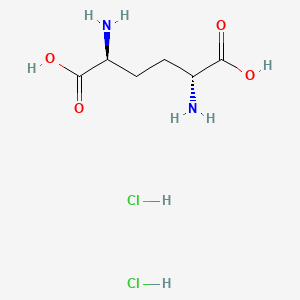
Acide (2R,5S)-2,5-diaminohexanedioïque dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is a diamino acid derivative that features two amino groups attached to a hexanedioic acid backbone. This compound is notable for its stereochemistry, with the (2R,5S) configuration indicating the specific spatial arrangement of its atoms. It is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition and receptor modulation.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride typically involves the use of specific starting materials and reagents under controlled conditionsThe reaction conditions often require careful temperature control and the use of solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as batch processing or continuous flow synthesis. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxylic acid groups can produce alcohols .
Mécanisme D'action
The mechanism of action of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5S)-2,5-Diaminohexanoic acid: A similar compound without the dihydrochloride salt form.
(2R,5S)-2,5-Diammoniohexanoate: The conjugate acid form of (2R,5S)-2,5-Diaminohexanoic acid.
Uniqueness
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .
Propriétés
Numéro CAS |
213686-09-0 |
|---|---|
Formule moléculaire |
C6H13ClN2O4 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(2S,5R)-2,5-diaminohexanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O4.ClH/c7-3(5(9)10)1-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4+; |
Clé InChI |
XIZDISSKXQKPPY-HKTIBRIUSA-N |
SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)[C@H](C(=O)O)N.Cl |
SMILES canonique |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl |
Synonymes |
(2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride; 213686-09-0; AKOS015911730; AK-34085; FT-0647501; (5R,2S)-2,5-Diaminoadipicaciddihydrochloride; I14-37360 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















